Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol
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Overview
Description
Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a methoxy group, a methyl group, and a spiro linkage between a cyclopentane ring and an isoquinoline moiety. The spiro linkage imparts significant rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a methoxy-substituted cyclopentanone with a methyl-substituted isoquinoline derivative can yield the desired spiro compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The exact methods would depend on the specific requirements of the application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The isoquinoline moiety can be reduced to form a tetrahydroisoquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the isoquinoline moiety can produce a tetrahydroisoquinoline derivative.
Scientific Research Applications
Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol has several scientific research applications:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive isoquinoline alkaloids.
Mechanism of Action
The mechanism of action of Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol involves its interaction with specific molecular targets. The methoxy and methyl groups, along with the spiro linkage, contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,2-diol, 2,3-dihydro-, cis-: This compound shares a similar dihydro structure but lacks the spiro linkage and methoxy group.
6-Methoxy-2,3-dihydro-1H-inden-5-yl derivatives: These compounds have a similar methoxy substitution but differ in the core structure and functional groups.
Uniqueness
Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol is unique due to its spirocyclic structure, which imparts significant rigidity and distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(1'R,4R)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol |
InChI |
InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15+/m1/s1 |
InChI Key |
WQPABJNOOXVNSE-DOMZBBRYSA-N |
Isomeric SMILES |
CN1CC2=C(C=C(C=C2)OC)[C@@]3(C1)CC[C@H](C3)O |
Canonical SMILES |
CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O |
Origin of Product |
United States |
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